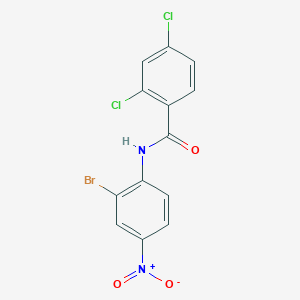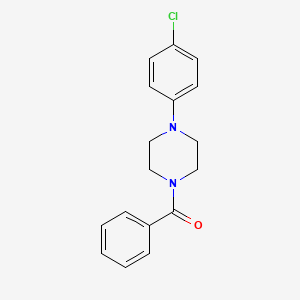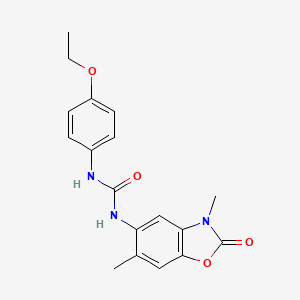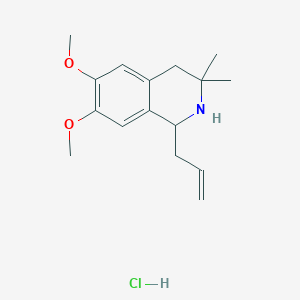
3-(4-butoxy-3-methoxyphenyl)-2-phenylacrylonitrile
Übersicht
Beschreibung
3-(4-butoxy-3-methoxyphenyl)-2-phenylacrylonitrile, also known as BMPPA, is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. BMPPA is a member of the stilbene family and has a molecular weight of 357.47 g/mol.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Synthesis Methods : 3-(4-Butoxy-3-Methoxyphenyl)-2-Phenylacrylonitrile and similar compounds are synthesized through base-catalyzed reactions involving specific benzaldehydes and acetonitriles (Kavitha et al., 2006). This process is pivotal in creating bioactive heterocycles used in various scientific applications.
- Crystal Structure Analysis : These compounds often exhibit intriguing structural properties, such as specific crystallization patterns and intermolecular hydrogen bonds, which are critical in understanding their reactivity and potential applications (Shinkre et al., 2008).
Medicinal Chemistry and Cancer Research
- Breast Cancer Research : A study discovered that a family of 2-phenylacrylonitriles, closely related to 3-(4-Butoxy-3-Methoxyphenyl)-2-Phenylacrylonitrile, showed significant growth inhibition in various human cancer cell lines. Particularly, one compound displayed selective growth inhibition in estrogen receptor-positive human breast cancer cells (Tarleton et al., 2011).
Material Science and Catalysis
- Catalytic Activity : These compounds can be utilized in the synthesis of complex chemical structures, such as phthalocyanine complexes, which are used as catalysts in oxidation reactions. Their ability to facilitate specific chemical reactions makes them valuable in material science (Saka et al., 2013).
- Liquid Crystal Research : In the field of liquid crystals, derivatives of phenylacrylonitriles demonstrate unique properties, such as forming different phases under varying conditions. This research is crucial for advancing technologies in displays and optical devices (Smits et al., 1997).
Photophysical and Photochemical Studies
- Photodynamic Therapy : Certain derivatives, when synthesized with metals like zinc(II) and lead(II), exhibit properties suitable for photodynamic therapy applications in cancer treatment. Their ability to generate singlet oxygen and undergo photodegradation makes them potential candidates for medical applications (Demirbaş et al., 2016).
Electrochemical Applications
- Electrochemical Properties : These compounds, especially when combined with metals, have significant electrochemical properties. They can form various redox species, indicating potential applications in electrochemical technologies (Özer et al., 2007) Their behavior in redox reactions is essential for understanding and developing new materials in electronics and energy storage.
Eigenschaften
IUPAC Name |
(Z)-3-(4-butoxy-3-methoxyphenyl)-2-phenylprop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2/c1-3-4-12-23-19-11-10-16(14-20(19)22-2)13-18(15-21)17-8-6-5-7-9-17/h5-11,13-14H,3-4,12H2,1-2H3/b18-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVEZJNXNCFQGFR-QGOAFFKASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C=C(C#N)C2=CC=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=C(C=C(C=C1)/C=C(\C#N)/C2=CC=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-3-(4-butoxy-3-methoxyphenyl)-2-phenylprop-2-enenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-({[4-(4-chlorophenyl)-3-(methoxycarbonyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B5129335.png)


![1-(3-chlorophenyl)-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5129368.png)
![3-{[2-(allylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B5129372.png)
![5-[2-(benzyloxy)benzylidene]-1-(4-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5129378.png)
![2,6-di-tert-butyl-4-{[2-(hydroxymethyl)-1-piperidinyl]methyl}phenol](/img/structure/B5129380.png)
![N-allyl-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B5129387.png)
![4-(2-{[4-(dimethylamino)benzyl]amino}ethyl)-2,2-dimethyltetrahydro-2H-pyran-4-ol hydrochloride](/img/structure/B5129395.png)
![N-{2-[(4-chloro-2-nitrophenyl)amino]-1-methylethyl}-4-(dimethylamino)-2-methoxy-5-nitrobenzamide](/img/structure/B5129397.png)


![N,N'-(3,3'-dimethyl-4,4'-biphenyldiyl)bis[2-(4-methoxyphenyl)acetamide]](/img/structure/B5129434.png)